molecular formula C18H19NO5S B15186634 (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol CAS No. 127906-39-2

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol

Cat. No.: B15186634
CAS No.: 127906-39-2
M. Wt: 361.4 g/mol
InChI Key: FUYYCUQOOXCTRF-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is a complex organic compound that combines the properties of both an acid and a phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol typically involves a multi-step process. One common method starts with the preparation of the butenedioic acid derivative, which is then reacted with a phenylsulfanylphenol precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The butenedioic acid moiety can be reduced to butanedioic acid.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Butanedioic acid and related compounds.

    Substitution: Various substituted phenylsulfanyl derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the butenedioic acid moiety can act as a chelating agent. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is unique due to its combination of an acid and a phenol within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile tool in both research and industrial applications.

Properties

CAS No.

127906-39-2

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol

InChI

InChI=1S/C14H15NOS.C4H4O4/c1-15-10-11-4-2-3-5-14(11)17-13-8-6-12(16)7-9-13;5-3(6)1-2-4(7)8/h2-9,15-16H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FUYYCUQOOXCTRF-WLHGVMLRSA-N

Isomeric SMILES

CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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